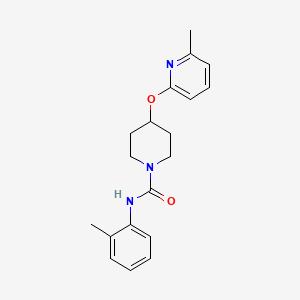
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an o-tolyl group, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O2, with a molecular weight of approximately 288.35 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps:
- Synthesis of 6-methylpyridin-2-ol : This serves as the starting material.
- Formation of the pyridine ether : Reacting with an alkyl halide to create the 6-methylpyridin-2-yloxy.
- Nucleophilic substitution : Introducing the o-tolyl group onto the piperidine ring.
- Conversion to carboxamide : Finalizing the synthesis through reaction with an acid chloride.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes involved in neurological signaling and pain perception. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to analgesia and mood regulation.
Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound exhibit significant pharmacological effects:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-methylphenyl)piperidine-1-carboxamide | Analgesic properties | Modulation of pain receptors |
| 4-(6-methylpyridin-2-yloxy)-N-(methyl)piperidine-1-carboxamide | Antidepressant effects | Interaction with serotonin receptors |
| 5-(o-tolyl)-1H-pyrazole derivatives | Antimicrobial activity | Inhibition of bacterial growth |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antinociceptive Effects : In animal models, compounds with similar piperidine structures have demonstrated significant antinociceptive effects, suggesting potential use in pain management therapies.
- Neuroprotective Properties : Research indicates that derivatives containing pyridine moieties often exhibit neuroprotective effects, which may be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : The presence of the o-tolyl group has been associated with enhanced antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-3-4-8-17(14)21-19(23)22-12-10-16(11-13-22)24-18-9-5-7-15(2)20-18/h3-9,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJSPGUCZFCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














